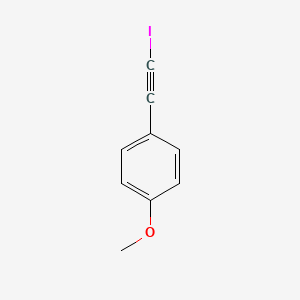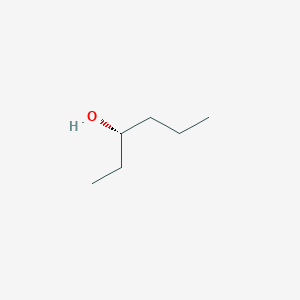
(3S)-hexan-3-ol
Overview
Description
(3S)-hexan-3-ol is a chiral alcohol that is widely used in the field of organic chemistry. It is a colorless liquid with a pleasant odor and is commonly used as a flavoring agent in food and beverage industries. In recent years, (3S)-hexan-3-ol has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and perfumes.
Scientific Research Applications
((3S)-hexan-3-ol)-hexan-3-ol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit antimicrobial and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and as a drug delivery agent. In the agrochemical industry, ((3S)-hexan-3-ol)-hexan-3-ol has been found to act as a plant growth regulator and insect repellent. It has also been studied for its potential use as a natural pesticide. In the perfume industry, ((3S)-hexan-3-ol)-hexan-3-ol is commonly used as a fragrance ingredient due to its pleasant odor.
Mechanism of Action
The mechanism of action of ((3S)-hexan-3-ol)-hexan-3-ol is not fully understood. However, it is believed to exert its biological activities through various pathways such as the inhibition of enzymes, modulation of gene expression, and interaction with cellular receptors. In the case of antimicrobial activity, ((3S)-hexan-3-ol)-hexan-3-ol has been found to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
((3S)-hexan-3-ol)-hexan-3-ol has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacteria, fungi, and cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that it can modulate the expression of genes involved in inflammation and oxidative stress. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using ((3S)-hexan-3-ol)-hexan-3-ol in lab experiments is its availability and ease of synthesis. It is also relatively inexpensive compared to other chiral alcohols. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. It is also sensitive to air and light, which can affect its stability.
Future Directions
There are several future directions for the research on ((3S)-hexan-3-ol)-hexan-3-ol. One of the areas of interest is its potential use as a natural pesticide and insect repellent. Another area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are also needed to elucidate its mechanism of action and to identify its cellular targets. Additionally, there is a need for the development of more efficient and environmentally friendly synthesis methods for ((3S)-hexan-3-ol)-hexan-3-ol.
Conclusion:
In conclusion, ((3S)-hexan-3-ol)-hexan-3-ol is a chiral alcohol that has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and perfumes. It can be synthesized through various methods and has been found to exhibit antimicrobial and antitumor activities, plant growth regulation, and insect repellent properties. Further studies are needed to fully understand its mechanism of action and to identify its cellular targets. With its diverse applications and potential benefits, ((3S)-hexan-3-ol)-hexan-3-ol is a promising compound for future research.
properties
IUPAC Name |
(3S)-hexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCHHNOQQHDWHG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348539 | |
| Record name | (3S)-hexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-hexan-3-ol | |
CAS RN |
6210-51-1 | |
| Record name | (3S)-hexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B1658691.png)
![1-[4-[4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]phenyl]ethanone](/img/structure/B1658692.png)
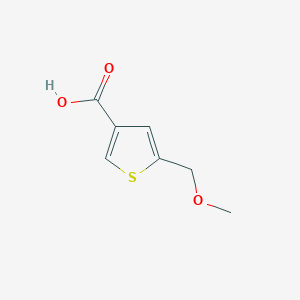
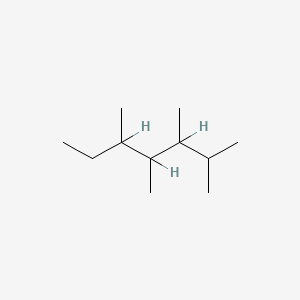
![5-({3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658698.png)
![N-(4-bromophenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B1658700.png)
![N-butyl-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B1658701.png)
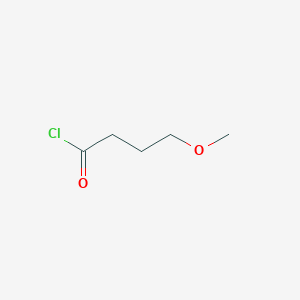
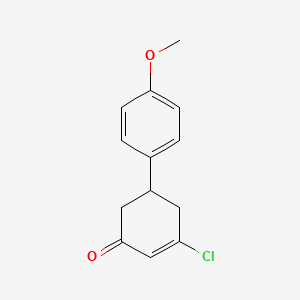
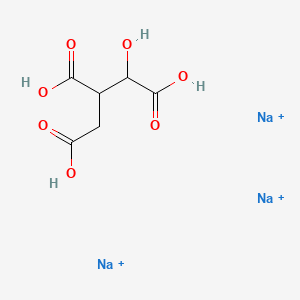
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-iodobenzoate](/img/structure/B1658709.png)
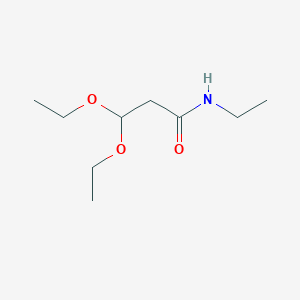
![3-[2-(2-Methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B1658712.png)
